molecular formula C14H21BrINO3 B2619201 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide CAS No. 1107060-72-9

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Cat. No. B2619201
CAS RN: 1107060-72-9
M. Wt: 458.134
InChI Key: GJBGMTJBICIITD-UHFFFAOYSA-M
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Description

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as BPI, is a chemical compound that has been widely used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide involves the binding of the compound to the extracellular surface of ion channels, which results in the inhibition of ion flow through the channel. This inhibition is dependent on the concentration of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, as well as the specific ion channel being targeted.
Biochemical and Physiological Effects:
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has been shown to have a number of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of cardiac function, and the inhibition of cell proliferation. 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide in lab experiments is its high selectivity for certain ion channels, which allows for the specific targeting of these channels without affecting other channels. However, 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to have limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, including the development of more potent and selective analogs, the investigation of the compound's potential therapeutic applications, and the exploration of its role in various physiological processes. Additionally, further research is needed to understand the mechanisms underlying 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide's neuroprotective effects and to identify potential applications for the treatment of neurological disorders.
In conclusion, 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a chemical compound that has been widely used in scientific research for its various applications. Its selectivity for certain ion channels makes it a valuable tool for studying the function and regulation of these channels, and its potential therapeutic applications make it an area of active research. While there are potential limitations to its use, the future directions for research on 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide are numerous and promising.

Synthesis Methods

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can be synthesized through a multistep process that involves the reaction of 4-bromophenol with epichlorohydrin, followed by the reaction of the resulting product with N-methylmorpholine and iodomethane. The final product is obtained through purification and crystallization.

Scientific Research Applications

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has been widely used in scientific research as a tool to study the function and regulation of ion channels. It has been shown to selectively block the activity of certain ion channels, such as the inward-rectifying potassium channel, which plays a critical role in regulating the electrical activity of cells. 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has also been used to study the role of ion channels in various physiological processes, such as insulin secretion and cardiac function.

properties

IUPAC Name

1-(4-bromophenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrNO3.HI/c1-16(6-8-18-9-7-16)10-13(17)11-19-14-4-2-12(15)3-5-14;/h2-5,13,17H,6-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBGMTJBICIITD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CC(COC2=CC=C(C=C2)Br)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

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